Ethyl 6-(pyridin-2-YL)pyrazolo[1,5-A]pyrimidine-3-carboxylate
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Overview
Description
Ethyl 6-(pyridin-2-YL)pyrazolo[1,5-A]pyrimidine-3-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by its fused ring structure, which includes a pyrazole ring fused to a pyrimidine ring, with an ethyl ester group at the 3-position and a pyridin-2-yl group at the 6-position. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-(pyridin-2-YL)pyrazolo[1,5-A]pyrimidine-3-carboxylate typically involves the condensation of a pyrazole derivative with a pyrimidine precursor. One common method involves the use of 2-aminopyridine and ethyl acetoacetate as starting materials. The reaction proceeds through a series of steps, including cyclization and esterification, to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques used in industrial production include batch and continuous flow processes, with careful control of temperature, pressure, and reaction time to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-(pyridin-2-YL)pyrazolo[1,5-A]pyrimidine-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazolo[1,5-a]pyrimidine derivatives.
Scientific Research Applications
Ethyl 6-(pyridin-2-YL)pyrazolo[1,5-A]pyrimidine-3-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe for bioimaging applications.
Medicine: Studied for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of ethyl 6-(pyridin-2-YL)pyrazolo[1,5-A]pyrimidine-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of tumor growth or the reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
- 3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
- 5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one
- Pyrazolo[1,5-a]pyrimidines-based fluorophores
Uniqueness
Ethyl 6-(pyridin-2-YL)pyrazolo[1,5-A]pyrimidine-3-carboxylate stands out due to its unique combination of a pyridin-2-yl group and an ethyl ester group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
1027511-44-9 |
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Molecular Formula |
C14H12N4O2 |
Molecular Weight |
268.27 g/mol |
IUPAC Name |
ethyl 6-pyridin-2-ylpyrazolo[1,5-a]pyrimidine-3-carboxylate |
InChI |
InChI=1S/C14H12N4O2/c1-2-20-14(19)11-8-17-18-9-10(7-16-13(11)18)12-5-3-4-6-15-12/h3-9H,2H2,1H3 |
InChI Key |
KBNORUSJGGNRCU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2N=CC(=CN2N=C1)C3=CC=CC=N3 |
Origin of Product |
United States |
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